4,4'-Diisopropylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891217 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18970-30-4 | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Diisopropylbiphenyl: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, reactivity, and applications of 4,4'-diisopropylbiphenyl (CAS No. 18970-30-4). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile aromatic compound. The guide synthesizes data from spectroscopic analyses, crystallographic studies, and established chemical literature to offer field-proven insights and practical methodologies.

Introduction and Chemical Identity

This compound is a symmetrically substituted aromatic hydrocarbon. Its molecular structure, consisting of a biphenyl core with isopropyl groups at the para positions of each phenyl ring, imparts a unique combination of thermal stability, lipophilicity, and specific solvency characteristics. These properties make it a valuable intermediate and functional material in a range of industrial and research applications.

Key Identifiers: [1]

-

IUPAC Name: 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene[1]

-

Synonyms: p,p'-Diisopropylbiphenyl, 4,4'-Bis(1-methylethyl)-1,1'-biphenyl[1]

-

CAS Number: 18970-30-4[1]

-

Molecular Formula: C₁₈H₂₂[1]

-

Molecular Weight: 238.37 g/mol [1]

Molecular and Electronic Structure

The electronic structure of this compound is characterized by the π-systems of the two phenyl rings. The isopropyl groups are electron-donating through hyperconjugation and inductive effects, which can influence the reactivity of the aromatic rings in electrophilic substitution reactions.

A critical structural parameter for biphenyl derivatives is the dihedral angle between the planes of the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho-hydrogens and the electronic stabilization of a planar conformation that maximizes π-conjugation. For this compound, the crystal structure reveals a non-planar conformation in the solid state.[1]

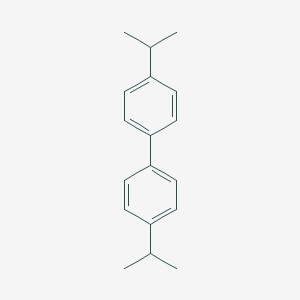

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent, heat transfer fluid, and chemical intermediate.

| Property | Value | Source |

| Appearance | Pale-tan to white solid with a fragrant, aromatic odor | [2] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 334.85 °C | [2] |

| Density | 0.955 g/cm³ at 20 °C | [2] |

| Water Solubility | Insoluble | [2] |

| logP (Octanol-Water Partition Coefficient) | 5.600 (estimated) | [2] |

| Vapor Pressure | Negligible at room temperature | [2] |

| Flash Point | 175 °C (open cup) | [3] |

| Autoignition Temperature | 422 °C | [3] |

Synthesis and Reactivity

Synthesis

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl with propylene or an isopropyl halide (e.g., 2-chloropropane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4] The para-selectivity is driven by the steric bulk of the isopropyl group, which disfavors substitution at the ortho positions.

Reaction Scheme:

Experimental Protocol: Laboratory-Scale Friedel-Crafts Isopropylation of Biphenyl

-

Materials: Biphenyl, anhydrous aluminum chloride (AlCl₃), 2-chloropropane, anhydrous dichloromethane (DCM), distilled water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath, separatory funnel.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add biphenyl (1 equivalent) and anhydrous DCM.

-

Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (0.3 equivalents) in portions.

-

Add 2-chloropropane (2.5 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Slowly quench the reaction by pouring the mixture over crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily centered on the isopropyl groups and the aromatic rings.

-

Oxidation of Isopropyl Groups: The benzylic hydrogens of the isopropyl groups are susceptible to oxidation. Under controlled oxidation conditions, this compound can be converted to biphenyl-4,4'-dicarboxylic acid, a valuable monomer for high-performance polymers.[5] The oxidation proceeds via a cumene hydroperoxide-type intermediate.[5][6]

-

Electrophilic Aromatic Substitution: The biphenyl core can undergo further electrophilic substitution reactions such as nitration and halogenation. The presence of the electron-donating isopropyl groups activates the rings towards substitution, and the directing effects will favor substitution at the ortho positions relative to the isopropyl groups. However, steric hindrance will play a significant role in the regioselectivity of these reactions.[7][8]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a doublet for the methyl protons and a septet for the methine proton of the isopropyl groups. The aromatic region will show a set of signals corresponding to the AA'BB' spin system of the para-substituted phenyl rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as four signals for the aromatic carbons due to the symmetry of the molecule.[9]

-

Mass Spectrometry: The electron ionization mass spectrum typically shows a prominent molecular ion peak (m/z = 238). A characteristic fragmentation pattern involves the loss of a methyl group (m/z = 223) and an isopropyl group (m/z = 195).[10]

Applications

The unique properties of this compound have led to its use in several specialized applications:

-

High-Performance Solvent: Due to its high boiling point, low volatility, and excellent thermal stability, it is used as a high-boiling, nonpolar solvent in various chemical processes and formulations, including coatings and inks.[11] Its good solvency for dyes makes it particularly useful in carbonless copy paper.[12]

-

Heat Transfer Fluid: Its high thermal stability and wide liquid range make it a suitable component in synthetic heat transfer fluids for high-temperature applications.[11] Mixtures containing diisopropyl biphenyl offer reliable performance and resistance to fouling.[3]

-

Chemical Intermediate: It serves as a key starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid, which is a monomer for liquid crystal polymers and other high-performance polyesters and polyamides.

Safety and Handling

This compound is a stable compound under normal conditions. However, it is important to handle it with appropriate safety precautions. It may cause skin and eye irritation.[10] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should be followed. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a valuable aromatic compound with a well-defined set of chemical and physical properties. Its robust thermal stability, specific solvency, and reactivity make it a versatile molecule in both industrial and academic settings. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the development of new materials and chemical processes.

References

- Hock, H., & Lang, S. (1944). Autoxidation of hydrocarbons, IX: On peroxides of benzene derivatives. Berichte der deutschen chemischen Gesellschaft (A and B Series), 77(3-4), 257-264.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (2018, November 13). New High Boiling Point Solvents: Applications of Diisopropylbiphenyl and Diisopropylnaphthalene. Retrieved from [Link]

-

Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). Diisopropyl Biphenyl, DYNOVA®. Retrieved from [Link]

- The Friedel-Crafts Reaction. (2014, February 27). Chem 221, Section 01, Spring 2014.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Vedantu. (n.d.). Isopropylbenzene is oxidized in the presence of air class 12 chemistry CBSE. Retrieved from [Link]

- Khan, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18471.

-

JoVE. (n.d.). Electrophilic Aromatic Nitration of Alkylbenzenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

Sources

- 1. This compound | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 18970-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Reaction Mass of Diisopropyl Biphenyl and Triisopropyl Biphenyl | Yancui [yancuichem.com]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Isopropylbenzene is oxidized in the presence of air class 12 chemistry CBSE [vedantu.com]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. This compound(18970-30-4) 13C NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. You are being redirected... [schultzchem.com]

- 12. m.youtube.com [m.youtube.com]

Synthesis of 4,4'-Diisopropylbiphenyl from biphenyl

An In-depth Technical Guide to the Synthesis of 4,4'-Diisopropylbiphenyl from Biphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (4,4'-DIPB), a key intermediate in the production of high-performance polymers and other specialty chemicals. The primary focus is on the Friedel-Crafts alkylation of biphenyl, detailing the mechanistic principles, the critical role of catalyst selection in achieving high regioselectivity, and process optimization. We will explore both traditional and modern catalytic systems, with an emphasis on heterogeneous solid acid catalysts that offer significant environmental and process advantages. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important industrial reaction, complete with actionable experimental protocols and characterization methods.

Introduction: The Significance of this compound

This compound (CAS No: 18970-30-4) is a symmetrical aromatic hydrocarbon whose value lies not in its direct application, but as a crucial precursor molecule.[1][2][3][4] Its subsequent oxidation to biphenyl-4,4'-dicarboxylic acid or its conversion to 4,4'-dihydroxybiphenyl provides the monomers necessary for synthesizing advanced materials such as liquid crystal polymers and high-performance polysulfones.[5][6][7] The defining challenge in its synthesis is achieving high selectivity for the 4,4'-isomer over other potential ortho- and meta-substituted byproducts. This guide elucidates the chemical strategies employed to maximize the yield and purity of this target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₈H₂₂ | - | [1][2][3] |

| Molecular Weight | 238.37 | g/mol | [1][2] |

| CAS Number | 18970-30-4 | - | [1][2][3] |

| Melting Point | 64 - 65 | °C | [6][8] |

| Boiling Point | 168 - 170 (at 5 mmHg) | °C | [6][8] |

| Appearance | White crystalline solid | - |

Synthetic Methodology: The Friedel-Crafts Alkylation Pathway

The most prevalent method for synthesizing 4,4'-DIPB is the Friedel-Crafts alkylation of biphenyl.[9][10] This electrophilic aromatic substitution reaction involves the introduction of isopropyl groups onto the biphenyl backbone using an alkylating agent in the presence of an acid catalyst.

Reaction Mechanism and Regioselectivity

The reaction proceeds via the generation of an isopropyl carbocation, a potent electrophile, from an isopropylating agent like propylene or isopropyl alcohol. The biphenyl molecule, acting as a nucleophile, attacks the carbocation to form a resonance-stabilized intermediate (an arenium ion or sigma complex). Aromaticity is subsequently restored by the loss of a proton.

The key to an efficient synthesis is controlling the regioselectivity. The first isopropyl group preferentially adds to the 4-position (para) due to steric hindrance at the ortho positions (2, 2') and the electronic directing effect of the phenyl group. The second isopropylation also favors the para position on the second ring (4'-position) for the same reasons, leading to the desired symmetrical product. However, achieving high selectivity requires careful catalyst selection, as aggressive catalysts can lead to isomerization and the formation of a mixture of di- and tri-isopropylbiphenyls.[11]

Caption: Friedel-Crafts mechanism for the synthesis of 4,4'-DIPB.

Catalyst Selection: The Key to Selectivity

Catalyst choice is the most critical parameter in directing the reaction toward high yields of 4,4'-DIPB.

-

Traditional Lewis Acids: Homogeneous catalysts like AlCl₃ and FeCl₃ are highly active but suffer from major drawbacks.[9][12] They are often required in stoichiometric amounts, are difficult to separate from the product mixture, and generate significant corrosive and environmentally hazardous waste streams upon quenching.[13]

-

Solid Acid Catalysts: Modern industrial processes favor heterogeneous solid acid catalysts due to their ease of separation (simple filtration), reusability, and reduced environmental impact.[13][14]

-

Zeolites: These crystalline aluminosilicates are highly effective. Specifically, dealuminated mordenite zeolites, with a pore structure that favors the formation of the linear 4,4'-isomer while sterically hindering the formation of bulkier isomers, have shown excellent selectivity.[15][16] This "shape-selective" catalysis is a cornerstone of modern green chemistry.

-

Silica-Alumina: Amorphous silica-alumina is another widely used solid acid catalyst that provides a cost-effective and robust option for biphenyl alkylation.[5][6]

-

Other Systems: Niobium oxide-containing catalysts have also been patented for the selective production of 4- and 4,4'-isopropylbiphenyls.[16]

-

Table 2: Comparison of Catalytic Systems for Biphenyl Isopropylation

| Catalyst Type | Example | Advantages | Disadvantages | Selectivity for 4,4'-DIPB |

| Homogeneous Lewis Acid | AlCl₃, FeCl₃ | High reactivity, low cost | Corrosive, stoichiometric use, difficult to remove, waste generation[13] | Moderate to Low |

| Heterogeneous Solid Acid | Zeolites (Mordenite), Silica-Alumina | Shape-selective,[15] reusable, easy separation, environmentally benign | Higher initial cost, potential for deactivation | High to Excellent |

Experimental Protocol: Synthesis Using a Solid Acid Catalyst

This protocol describes a representative lab-scale synthesis of this compound using biphenyl and propylene gas with a silica-alumina catalyst, a method adapted from patented industrial processes.[6]

Materials and Equipment

-

Reactants: Biphenyl (reagent grade), Propylene (polymer grade), Nitrogen (high purity)

-

Catalyst: Silica-alumina powder

-

Apparatus: High-pressure stainless steel autoclave (e.g., 1000 mL capacity) equipped with a gas inlet tube, stirrer, thermometer/thermocouple, and sampling port.

Reaction Procedure

-

Charging the Reactor: Charge the autoclave with 500 g (3.24 moles) of biphenyl and 50 g of the silica-alumina catalyst.[6]

-

Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen to create an inert atmosphere.

-

Heating: Begin stirring and heat the reactor. Once the internal temperature exceeds 80 °C (melting point of biphenyl), increase the stirring rate to ensure a homogeneous slurry.

-

Pressurization: Heat the mixture to the target reaction temperature of 200 °C. Once at temperature, begin feeding propylene gas into the reactor, maintaining a constant pressure.[6] The reaction is typically run at moderate pressures (10-30 atm).[15]

-

Reaction: Continue feeding propylene as it is consumed for a predetermined reaction time (e.g., 4-6 hours). Monitor the reaction progress by taking small samples periodically for gas chromatography (GC) analysis.

-

Cooling and Depressurization: Once the desired conversion is achieved, stop the propylene feed and cool the reactor to room temperature. Carefully vent the excess pressure.

Work-up and Purification

-

Catalyst Removal: Discharge the liquid reaction mixture from the autoclave and separate the solid silica-alumina catalyst by filtration. The catalyst can be washed with a solvent like toluene to recover any adsorbed product.

-

Fractional Distillation: Subject the crude product mixture to fractional distillation under reduced pressure. This will separate:

-

Recrystallization: The diisopropylbiphenyl fraction, which is still a mixture of isomers, is purified by recrystallization.

-

Dissolve the fraction in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly. The highly symmetrical this compound has a higher melting point and will crystallize preferentially.[6][8]

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

A second recrystallization may be necessary to achieve high purity (>99%).[6][8]

-

Caption: Workflow for the synthesis and purification of 4,4'-DIPB.

Product Characterization

The purity and identity of the final product must be rigorously confirmed.

-

Gas Chromatography (GC): Essential for analyzing the composition of the crude reaction mixture and determining the isomeric distribution (ratio of 4,4'-, 3,4'-, etc.) of the products.[6][11]

-

Melting Point: A sharp melting point at 64-65 °C is a strong indicator of high purity for the final crystalline product.[6][8]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of 238.37 g/mol .[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation, showing the characteristic signals for the isopropyl groups and the symmetrical biphenyl backbone.

-

Conclusion

The synthesis of this compound from biphenyl is a well-established industrial process dominated by the Friedel-Crafts alkylation reaction. While traditional Lewis acid catalysts are effective, modern synthetic strategies have pivoted towards shape-selective, reusable solid acid catalysts like zeolites and silica-alumina. These heterogeneous systems not only provide superior selectivity for the desired 4,4'-isomer but also align with the principles of green chemistry by minimizing waste and simplifying product purification. The combination of a shape-selective catalytic reaction followed by fractional distillation and recrystallization allows for the efficient and scalable production of high-purity 4,4'-DIPB, a vital building block for the advanced materials industry.

References

- CN1902146A - Continuous preparation of this compound - Google Patents.

- US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents.

- USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents.

-

This compound (CAS 18970-30-4) - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Alkylation of Biphenyl under Mild Friedel-Crafts Conditions - ACS Publications. Available at: [Link]

-

Alkylation of Biphenyl under Mild Friedel-Crafts Conditions. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]

-

This compound | C18H22 | CID 519615 - PubChem. Available at: [Link]

- JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents.

-

The Friedel-Crafts Reaction. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

-

Preparation process of 4,4'-dihydroxybiphenyl - European Patent Office. Available at: [Link]

-

This compound - NIST WebBook (Condensed phase thermochemistry data). Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]

-

Preparation process of 4,4'-dihydroxybiphenyl - European Patent Office. Available at: [Link]

-

Alkylation of Biphenyl under Mild Friedel-Crafts Conditions - ACS Publications. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

-

4,4'-Biphenol - Wikipedia. Available at: [Link]

-

Friedel–Crafts alkylation of biphenyl with haloalkane - ResearchGate. Available at: [Link]

-

Alkylation of Biphenyl Using Alkyl Sulfates in Friedel—Crafts Syntheses - ACS Publications. Available at: [Link]

-

Recent Progress in the Manufacturing Process for 4, 4'-Biphenol Derivatives - J-Stage. Available at: [Link]

-

Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring - MDPI. Available at: [Link]

-

Solid acids and their use as environmentally friendly catalysts in organic synthesis - SciSpace. Available at: [Link]

-

The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment - ACS Publications. Available at: [Link]

-

Diisopropyl Biphenyl, DYNOVA® | Diphenyl manufacturer China. Available at: [Link]

-

Kinetics of Alkylation of Benzene with Isopropyl Alcohol over Ce-Exchanged NaX Zeolite - ACS Publications. Available at: [Link]

-

Synthesis of Dipheny or Biphenyl | Dr. Bharat Baria - YouTube. Available at: [Link]

-

Advancements in solid acid catalysts for ecofriendly and economically viable synthesis of biodiesel - Digital Showcase. Available at: [Link]

-

A magnetically separable SO₄/Fe-Al-TiO₂ solid acid catalyst for biodiesel production from waste cooking oil - Springer. Available at: [Link]

-

Shape Selective Alkylation of Biphenyl with 1-octene on ((Al+C3H7Cl)+C2H4) Catalysts - SID. Available at: [Link]

Sources

- 1. This compound | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

- 6. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. scispace.com [scispace.com]

- 14. digitalshowcase.oru.edu [digitalshowcase.oru.edu]

- 15. CN1902146A - Continuous preparation of this compound - Google Patents [patents.google.com]

- 16. JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Spectral Properties of 4,4'-Diisopropylbiphenyl

This guide provides a comprehensive overview of the physical and spectral characteristics of 4,4'-Diisopropylbiphenyl (CAS No. 18970-30-4), a key intermediate in various industrial applications, including the synthesis of advanced polymers and specialty chemicals. The following sections detail its chemical identity, structural features, physical properties, and a thorough analysis of its spectroscopic data. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound for their work.

Chemical Identity and Molecular Structure

This compound is a symmetrical aromatic hydrocarbon. Its structure consists of a biphenyl core substituted with an isopropyl group at the para (4 and 4') positions of each phenyl ring.

The molecule's symmetry and the presence of both aromatic and aliphatic protons give rise to a distinct and readily interpretable set of spectral data.

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 65.0 to 68.0 °C | [4] |

| Normal Boiling Point | 334.85 °C | [1] |

| Molecular Weight | 238.37 g/mol | [3][8][9] |

| Formula | C₁₈H₂₂ | [1][2][3] |

| CAS Number | 18970-30-4 | [1][2][3][4] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The following subsections provide a detailed interpretation of its NMR, IR, and mass spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct result of the molecule's symmetry. There are three distinct proton environments:

-

Aromatic Protons (AA'BB' System): The protons on the biphenyl core appear as a characteristic AA'BB' system, often approximated as two doublets. The protons ortho to the isopropyl group are magnetically different from those meta to it.

-

Isopropyl Methine Proton (-CH): The single proton on the tertiary carbon of each isopropyl group.

-

Isopropyl Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups on each isopropyl substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the molecular structure, showing the expected number of signals for the carbon environments. Due to symmetry, only half of the carbons in the molecule are unique. Key signals include:

-

Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the biphenyl rings.

-

Isopropyl Carbons: Distinct signals for the methine (-CH) and methyl (-CH₃) carbons.[8][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound include:

-

C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isopropyl groups.

-

C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ for the sp² C-H bonds of the biphenyl rings.

-

C=C Stretching (Aromatic): Characteristic absorptions in the 1600-1450 cm⁻¹ region due to the vibrations of the aromatic rings.

-

C-H Bending (Isopropyl): A characteristic doublet around 1385-1365 cm⁻¹ indicative of the gem-dimethyl groups of the isopropyl substituent.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound reveals a prominent molecular ion peak (M⁺) at m/z 238, corresponding to the molecular weight of the compound.[2][5] The fragmentation pattern is also characteristic:

-

Major Fragment: A significant peak at m/z 223, corresponding to the loss of a methyl group ([M-15]⁺).[2] This is a stable benzylic-type carbocation, which accounts for its high abundance.

Experimental Protocols

The following protocols outline the general procedures for the synthesis, purification, and analysis of this compound.

Synthesis: Friedel-Crafts Alkylation of Biphenyl

A common method for the preparation of this compound is the Friedel-Crafts alkylation of biphenyl with propylene or an isopropyl halide in the presence of a Lewis acid catalyst.

Protocol:

-

Charge a reaction vessel with biphenyl and a suitable solvent (e.g., a non-polar organic solvent).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Introduce propylene gas or add an isopropyl halide (e.g., 2-chloropropane) dropwise to the mixture while maintaining a controlled temperature.

-

Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., GC or TLC).

-

Quench the reaction by carefully adding water or a dilute acid.

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain high-purity this compound.

Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[11]

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Caption: General workflow for synthesis, purification, and analysis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of this compound. The data presented herein are essential for the accurate identification and utilization of this compound in research and industrial settings. The well-defined spectroscopic features of this molecule make it an excellent standard for educational and research purposes in the field of analytical chemistry.

References

-

Chemcasts. Thermophysical Properties of this compound. Available from: [Link]

-

Cheméo. This compound (CAS 18970-30-4) - Chemical & Physical Properties. Available from: [Link]

-

PubChem. This compound | C18H22 | CID 519615. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

NIST. This compound - NIST WebBook. Available from: [Link]

- Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.

-

NIST. This compound - NIST WebBook. Available from: [Link]

- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.

-

NIST. This compound - NIST WebBook. Available from: [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. This compound | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 18970-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 18970-30-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound(18970-30-4) 13C NMR [m.chemicalbook.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

4,4'-Diisopropylbiphenyl molecular weight and formula

An In-Depth Technical Guide to 4,4'-Diisopropylbiphenyl: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a significant organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical and physical properties, synthesis methodologies, industrial applications, and its role as a precursor in synthesizing valuable chemical entities.

Core Compound Identification and Properties

This compound is an aromatic hydrocarbon characterized by a biphenyl core substituted with isopropyl groups at the 4 and 4' positions. This structure imparts specific physical properties that are foundational to its applications.

The compound is identified by the CAS Registry Number 18970-30-4.[1][2][3][4][5] Its molecular formula is C18H22, and it has a molecular weight of approximately 238.37 g/mol .[1][2][3][4][5]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C18H22 | [1][2][3][4][5][6] |

| Molecular Weight | 238.37 g/mol | [3][4] |

| IUPAC Name | 1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | [1] |

| CAS Number | 18970-30-4 | [1][2][3][4][5] |

| Appearance | Pale-tan to white solid | [7] |

| Melting Point | 49-70 °C (120-158 °F) | [6] |

| Boiling Point | ~255 °C (491 °F) | |

| Synonyms | p,p'-Diisopropylbiphenyl; 1,1'-Biphenyl, 4,4'-bis(1-methylethyl)- | [1][2][4] |

Synthesis and Industrial Manufacturing

The primary industrial synthesis of this compound involves the Friedel-Crafts alkylation of biphenyl with propylene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid catalyst, such as silica-alumina. The choice of catalyst and reaction conditions is critical to favor the formation of the para-substituted isomer (4,4'-) over other isomers like 3,4'-diisopropylbiphenyl.[8][9]

The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Isolation from Isomeric Mixture

A common challenge in the synthesis is the separation of the desired 4,4'-isomer from the reaction mixture. The following protocol is adapted from patent literature describing its isolation.[8][10]

-

Reaction: React biphenyl with propylene in the presence of an acid catalyst to obtain a mixture of diisopropylbiphenyl isomers.

-

Fractionation: Subject the resulting reaction mixture to fractional distillation to isolate the fraction containing the diisopropylbiphenyls. For example, a fraction boiling at 168°-170° C. at 5 mmHg has been shown to be rich in the target compound.[10]

-

Crystallization: Dissolve the isolated fraction in a suitable solvent, such as ethanol.

-

Purification: Cool the solution to induce crystallization of the this compound. The higher symmetry of the 4,4'-isomer often allows it to crystallize more readily than other isomers.

-

Isolation: Collect the crystals via filtration. Multiple recrystallization steps may be performed to achieve high purity (>98%).[5][10]

Applications in Industry and Research

This compound is not typically an end-product but rather a crucial chemical intermediate and a functional fluid.

Precursor for High-Performance Polymers

A primary application is its use as a starting material for the synthesis of biphenyl-4,4'-dicarboxylic acid and 4,4'-dihydroxybiphenyl (also known as 4,4'-biphenol).[8][10] These monomers are foundational to the production of high-performance polymers like liquid crystal polymers and polysulfones, which are valued in the electronics and automotive industries.[11][12]

The oxidation of this compound to biphenyl-4,4'-dicarboxylic acid is a key transformation.[8] This process leverages the isopropyl groups as synthetic handles for conversion into carboxylic acid functionalities.

Caption: Synthetic pathways from this compound to key monomers.

Emerging Role as a Green Solvent

In alignment with the principles of green chemistry, this compound is gaining attention as an environmentally friendly solvent.[13] Its high boiling point results in low volatility, reducing volatile organic compound (VOC) emissions. Furthermore, it is described as odorless and colorless, which can improve workplace safety.[13] These properties make it a sustainable alternative to more hazardous traditional organic solvents in certain applications.

Relevance in Drug Discovery and Development

While this compound itself is not identified as a therapeutic agent, its core biphenyl structure is a well-established pharmacophore present in numerous drug molecules.[14] Therefore, its primary relevance to drug development professionals lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.

The derivative, 4,4'-dihydroxybiphenyl, has been studied for its biological activities, including its function as a xenoestrogen that can modulate estrogen receptors.[12] It has also been identified as a competitive inhibitor of tyrosinase, a key enzyme in melanin production, making it a compound of interest for dermatological applications.[12] The synthesis of such derivatives from this compound highlights its indirect but significant role in the pipeline of drug discovery and life sciences research.[15]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a skin and eye irritant and may cause respiratory irritation. It is also recognized as very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or goggles.[16]

-

Hand Protection: Chemical-resistant gloves (e.g., PVC) should be worn.[7]

-

Skin and Body Protection: Wear a lab coat or overalls. An apron may be necessary when handling larger quantities.[7]

Handling and Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[16]

-

Avoid contact with strong oxidizing agents, as vigorous reactions can occur.[7]

-

Avoid the formation of dust, as fine particles can form explosive mixtures with air upon heating.

Spill Management Protocol

Caption: Workflow for handling minor spills of this compound.

Disposal

All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the material to be released into the environment.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. This compound. National Institute of Standards and Technology. [Link]

-

Cheméo. This compound (CAS 18970-30-4) - Chemical & Physical Properties. [Link]

-

Stenutz. This compound. [Link]

-

LookChem. This compound: A Greener Solvent for Modern Chemistry. [Link]

- Google Patents. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.

- Google Patents.

-

Patsnap. Continuous preparation of this compound. [Link]

-

PubChem. 3,4'-Diisopropylbiphenyl. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4,4'-Biphenol. [Link]

-

CP Lab Safety. 4, 4'-Diisopropylbiphenyl, min 98%, 5 grams. [Link]

-

ResearchGate. Some natural products and drug molecules containing biphenyl and stilbene moieties. [Link]

-

Semantic Scholar. Drug Discovery Applications: A customized digital microfluidic biochip architecture/CAD flow. [Link]

Sources

- 1. This compound | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 18970-30-4 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [stenutz.eu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid - Google Patents [patents.google.com]

- 9. 3,4'-Diisopropylbiphenyl | C18H22 | CID 123379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Drug Discovery Applications: A customized digital microfluidic biochip architecture/CAD flow | Semantic Scholar [semanticscholar.org]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4,4'-Diisopropylbiphenyl in Organic Solvents

Introduction

4,4'-Diisopropylbiphenyl is a symmetrical, nonpolar aromatic hydrocarbon.[1] Its molecular structure, characterized by a biphenyl core with isopropyl groups at the para positions of each phenyl ring, dictates its physicochemical properties and, consequently, its solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended for researchers, scientists, and professionals in drug development and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide will focus on the fundamental principles governing its solubility, predictive qualitative assessments, and a detailed experimental protocol for its precise determination.

Theoretical Framework: The Thermodynamics of Dissolution

The solubility of a solid in a liquid is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH_solution - TΔS_solution

Where:

-

ΔH_solution is the enthalpy of solution, representing the energy change associated with the interactions between solute-solute, solvent-solvent, and solute-solvent molecules.

-

T is the absolute temperature.

-

ΔS_solution is the entropy of solution, which is the change in disorder of the system upon mixing.

For nonpolar compounds like this compound, the principle of "like dissolves like" is the primary guiding tenet.[2][3][4][5][6] This can be understood through the lens of intermolecular forces. The dissolution of a nonpolar solute in a nonpolar solvent is primarily driven by an increase in entropy.[7][8]

-

In Nonpolar Solvents: The weak van der Waals forces (specifically London dispersion forces) between this compound molecules are readily overcome and replaced by similar forces with nonpolar solvent molecules.[4][8] The process is not energetically intensive (ΔH_solution is small and often slightly positive), and the significant increase in randomness (positive ΔS_solution) as the solute and solvent molecules mix drives the dissolution process.[7]

-

In Polar Solvents: Dissolution is energetically unfavorable. The strong intermolecular forces in polar solvents (such as hydrogen bonding in alcohols or strong dipole-dipole interactions in ketones) would need to be disrupted to create a cavity for the nonpolar solute molecule.[9] The energy required to break these strong solvent-solvent interactions is not sufficiently compensated by the weak van der Waals forces formed between the polar solvent and the nonpolar solute. This results in a large positive enthalpy of solution (ΔH_solution), making the Gibbs free energy of solution positive and thus rendering the solute insoluble or very sparingly soluble.[9]

Qualitative Solubility Profile of this compound

Based on its nonpolar structure, the expected solubility of this compound in common organic solvents can be qualitatively predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | "Like dissolves like." Both solute and solvent are nonpolar and interact via London dispersion forces.[3][5][9] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Very High | Similar to aliphatic hydrocarbons, with the added benefit of potential π-π stacking interactions between the aromatic rings of the solute and solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are weakly polar but have a significant nonpolar character, allowing for favorable interactions. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents have low polarity and can effectively solvate nonpolar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar, and the energy required to disrupt their dipole-dipole interactions may limit solubility. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group will likely limit the solubility of the nonpolar solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The strong hydrogen bonding network in alcohols makes the dissolution of a nonpolar solute energetically unfavorable. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low to Insoluble | These are highly polar solvents, and their strong dipole-dipole interactions will not be overcome by the weak interactions with a nonpolar solute. |

Experimental Determination of Solubility: The Isothermal Equilibrium Method

To obtain accurate quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is a reliable and widely used technique.[10] This method involves allowing an excess of the solid solute to reach equilibrium with the solvent at a constant temperature.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal equilibrium solubility determination.

Detailed Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean, tared vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Alternatively, a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used to determine the concentration of the solute in the filtrate. This involves creating a calibration curve with standards of known concentrations.

-

-

Data Expression:

-

Solubility can be expressed in various units, such as grams of solute per 100 g of solvent, mg/mL, or molarity (mol/L).

-

Self-Validating System and Causality

-

Use of Excess Solid: This ensures that the dissolution process reaches its thermodynamic equilibrium, providing a true measure of solubility rather than just the dissolution of an undersaturated sample.

-

Constant Temperature: Solubility is highly sensitive to temperature. Maintaining a constant temperature throughout the experiment is essential for reproducibility and accuracy.

-

Filtration: This step is crucial to ensure that the analyzed solution is free of any undissolved solid, which would otherwise lead to an overestimation of solubility.

-

Equilibration Time: Sufficient time must be allowed for the dynamic process of dissolution and precipitation to reach a steady state.

Molecular Interactions in Solution

The following diagram illustrates the intermolecular forces at play when attempting to dissolve a nonpolar solute in both nonpolar and polar solvents.

Caption: Intermolecular forces governing solubility.

Safety and Handling

While no significant acute toxicological data has been identified, it is prudent to handle this compound with appropriate care in a laboratory setting.[11]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid all personal contact, including inhalation of dust.[11] Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] Keep away from oxidizing agents, as aromatic compounds can react vigorously with them.[11]

-

Spills: For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable labeled container for disposal.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be toxic to aquatic organisms and should not be released into the environment.[11]

Conclusion

References

-

Chemsrc. (2025, August 25). This compound. Retrieved from [Link]

-

Acree Jr., W. E. (2025, August 6). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Retrieved from [Link]

-

Foo, K. Y., & Hameed, B. H. (2019). Principles of Solubility and Solutions. ResearchGate. Retrieved from [Link]

-

Magalhães, M. C., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from [Link]

-

Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

-

Lorimer, J. W. (n.d.). INTRODUCTION: THE SOLUBILITY OF SOLIDS IN LIQUIDS. IUPAC. Retrieved from [Link]

-

Quora. (2021, September 13). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? Retrieved from [Link]

-

Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Solubility of Things. Biphenyl. Retrieved from [Link]

-

Scribd. Solubility of Solids in Liquids Experiment. Retrieved from [Link]

-

Nagwa. Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]

-

YouTube. (2025, December 5). Why Do Nonpolar Solutes Dissolve In Nonpolar Solvents? Retrieved from [Link]

-

StudySmarter. Solubility and Polarity. Retrieved from [Link]

-

Università di Padova. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

CoLab. (2021, November 9). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Retrieved from [Link]

-

Khan Academy. Solubility of organic compounds. Retrieved from [Link]

Sources

- 1. This compound | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. teachy.ai [teachy.ai]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Khan Academy [khanacademy.org]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-Diisopropylbiphenyl

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure.[1] For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's NMR fingerprint is crucial for identity confirmation, purity assessment, and structural elucidation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,4'-diisopropylbiphenyl (CAS 18970-30-4), a symmetrically substituted aromatic compound.[2][3]

With the molecular formula C₁₈H₂₂, this compound possesses a distinct symmetry that significantly simplifies its spectral features.[2][3] We will delve into a detailed interpretation of its proton and carbon spectra, explain the causal relationships between its structure and the observed spectral data, and provide a field-proven experimental protocol for acquiring high-fidelity data.

Molecular Structure and Symmetry Considerations

The structure of this compound consists of a central biphenyl core with an isopropyl group substituted at the para (4 and 4') positions of each phenyl ring. The key to interpreting its NMR spectra lies in recognizing its molecular symmetry. The molecule possesses a C₂ axis of rotation perpendicular to the central C-C bond and a center of inversion, which makes many of the protons and carbons chemically and magnetically equivalent.

This high degree of symmetry drastically reduces the number of expected signals. Instead of a complex spectrum, we anticipate a simple, well-resolved set of peaks corresponding to the few unique nuclei in the molecule.

Caption: Structure of this compound with equivalent nuclei labeled.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, only three distinct proton environments exist, leading to three signals in the ¹H NMR spectrum.

-

Aromatic Protons (Hᵃ and Hᵇ): The four protons on each phenyl ring are chemically non-equivalent but form a symmetric AA'BB' spin system. Protons ortho to the isopropyl group (Hᵃ) are equivalent to each other, as are the protons meta to the isopropyl group (Hᵇ). This system typically appears as two distinct doublets, reflecting the strong ortho-coupling between adjacent protons Hᵃ and Hᵇ.

-

Isopropyl Methine Proton (Hᶜ): The two methine (CH) protons of the isopropyl groups are equivalent. Each is coupled to the six methyl protons on the same isopropyl group and will appear as a septet (following the n+1 rule, where n=6).

-

Isopropyl Methyl Protons (Hᵈ): The twelve methyl (CH₃) protons are all equivalent. Each is coupled to the single adjacent methine proton and will therefore appear as a doublet.

The integrated area under each peak will reflect the relative number of protons, which for Hᵃ:Hᵇ:Hᶜ:Hᵈ would be 4:4:2:12, simplifying to a 2:2:1:6 ratio.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Hᵇ) | ~7.45 | Doublet | ~8.2 | 4H |

| Aromatic (Hᵃ) | ~7.25 | Doublet | ~8.2 | 4H |

| Isopropyl Methine (Hᶜ) | ~2.95 | Septet | ~6.9 | 2H |

| Isopropyl Methyl (Hᵈ) | ~1.27 | Doublet | ~6.9 | 12H |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar structures and database information.[4][5]

Expert Interpretation:

-

The aromatic protons Hᵇ (~7.45 ppm) are downfield from Hᵃ (~7.25 ppm). This is because Hᵇ is ortho to the other phenyl ring, experiencing greater deshielding from the ring current effect of the adjacent aromatic system.

-

The distinct coupling constant of ~8.2 Hz is characteristic of ortho-coupling on a benzene ring.

-

The septet and doublet for the isopropyl group are classic indicators of this functional group. The shared coupling constant (~6.9 Hz) between the methine and methyl protons provides definitive evidence of their connectivity.

¹³C NMR Spectral Analysis

The symmetry of this compound also limits the number of unique carbon signals. In a standard proton-decoupled ¹³C NMR spectrum, we expect to see six distinct singlet peaks.

-

Two Aliphatic Carbons: One signal for the two equivalent methine carbons (Cᶜ) and one for the four equivalent methyl carbons (Cᵈ).

-

Four Aromatic Carbons: The twelve carbons of the biphenyl core are reduced to four signals due to symmetry: the two quaternary carbons to which the isopropyl groups are attached (C-4), the two quaternary carbons forming the biphenyl linkage (C-1), and the two sets of equivalent protonated aromatic carbons (C-2/6 and C-3/5).

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| ~146.8 | C-4 | Quaternary (Aromatic) |

| ~138.6 | C-1 | Quaternary (Aromatic) |

| ~126.8 | C-2/6 | CH (Aromatic) |

| ~125.9 | C-3/5 | CH (Aromatic) |

| ~33.8 | C-c | CH (Aliphatic) |

| ~24.1 | C-d | CH₃ (Aliphatic) |

Source: Data synthesized from spectral databases.[6][7]

Expert Interpretation:

-

Quaternary carbons generally have weaker signals than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[8] The signals at ~146.8 and ~138.6 ppm are assigned to the quaternary carbons.

-

The C-4 carbon, directly attached to the electron-donating isopropyl group, is shifted significantly downfield.

-

The aliphatic carbons appear in the expected upfield region, with the methine carbon (~33.8 ppm) being more deshielded than the methyl carbons (~24.1 ppm).

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and correctly set acquisition parameters. The following protocol is a self-validating system for the analysis of this compound.

1. Sample Preparation

-

Rationale: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[9][10]

-

Methodology:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it readily dissolves non-polar compounds like this one and has a well-known residual solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.[11]

-

If an internal standard is needed for quantification, add a small amount of tetramethylsilane (TMS) to the CDCl₃ stock before use. TMS provides the 0 ppm reference point.

-

Gently swirl the vial until the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug to filter out any dust or undissolved particles, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. Instrument Parameters & Acquisition

-

Rationale: Acquisition parameters must be chosen to ensure adequate signal-to-noise, resolution, and accurate signal integration, especially for quantitative analysis.[12]

-

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation and analysis.

-

¹H NMR Parameters (e.g., 400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (e.g., 'zg30'). A 30° flip angle is used to allow for a shorter relaxation delay.

-

Number of Scans (NS): 8 to 16. Sufficient for good signal-to-noise on a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): ~12-16 ppm, centered around 6 ppm to cover the full range of expected signals.

-

-

¹³C NMR Parameters (e.g., 100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled single pulse with NOE (e.g., 'zgpg30').

-

Number of Scans (NS): 128 to 1024. More scans are needed due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds. A slightly longer delay helps ensure the quaternary carbons, which have longer relaxation times, are fully relaxed for more accurate integration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): ~220-240 ppm to cover the entire range of organic carbons.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are textbook examples of how molecular symmetry simplifies spectral interpretation. By understanding the principles of chemical equivalence, chemical shift, and spin-spin coupling, one can confidently assign each signal and confirm the molecule's identity. The ¹H spectrum is characterized by a simple three-signal pattern corresponding to the aromatic, methine, and methyl protons, while the proton-decoupled ¹³C spectrum displays six distinct signals for the unique carbon environments. Following a robust experimental protocol ensures the acquisition of high-quality data, which is fundamental for reliable analysis in research, quality control, and drug development settings.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

-

University of Wisconsin-Madison. Sample Preparation. Available from: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

-

Rocchetti, M. et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. Available from: [Link]

-

University of Gothenburg. Small molecule-NMR. Available from: [Link]

-

Boston University. Basic NMR Concepts. Available from: [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Available from: [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. Available from: [Link]

-

University of Toronto. 13C NMR Spectroscopy. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344 Shift Parameters. Available from: [Link]

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C18H22 | CID 519615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound(18970-30-4) 13C NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation of 4,4'-Diisopropylbiphenyl

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4'-Diisopropylbiphenyl

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of this compound (CAS 18970-30-4), a symmetrical aromatic hydrocarbon. Primarily focusing on Electron Ionization (EI), the most common and informative ionization technique for this class of compounds, we elucidate the core fragmentation pathways, identify characteristic ions, and explain the underlying chemical mechanisms. This document serves as a key reference for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the structural characterization and identification of non-polar aromatic compounds. Key discussions include the formation of the molecular ion, the predominant benzylic cleavage leading to the [M-15]⁺ base peak, and other potential fragmentation routes. A standardized experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also provided to ensure reproducible and accurate data acquisition.

Introduction to this compound and Mass Spectrometry

This compound is an organic compound characterized by a biphenyl core substituted at the para positions of each phenyl ring with an isopropyl group.[1][2][3] Its chemical formula is C₁₈H₂₂ and it has a molecular weight of approximately 238.37 g/mol .[1][3] Due to its non-polar, hydrocarbon nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice for its identification and quantification.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and form a radical cation known as the molecular ion (M•⁺). The internal energy imparted during ionization is often sufficient to induce fragmentation of the molecular ion into smaller, charged fragment ions and neutral radicals or molecules. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint" that can be used for structural elucidation.

Ionization Techniques for Non-Polar Aromatic Hydrocarbons

The choice of ionization technique is critical and depends on the analyte's physicochemical properties.

-

Electron Ionization (EI): This is the gold standard for volatile, thermally stable, and non-polar compounds like this compound. The 70 eV electrons used in standard EI impart significant internal energy, leading to extensive and reproducible fragmentation patterns that are highly valuable for structural identification and are compiled in extensive libraries like the NIST Mass Spectral Library.[1][2]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, non-volatile molecules, and biomolecules. It is generally unsuitable for non-polar hydrocarbons as they lack the functional groups necessary for efficient protonation or deprotonation in solution to form [M+H]⁺ or [M-H]⁻ ions.[4]

-

Other Techniques: Methods like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) can ionize non-polar compounds, but they are typically softer than EI, often yielding prominent molecular ions with less fragmentation.

Given the available data and the compound's structure, this guide will focus exclusively on the detailed analysis of its EI fragmentation.

Electron Ionization (EI) Fragmentation of this compound

The EI mass spectrum of this compound is characterized by a few dominant, structurally informative ions. The fragmentation is governed by the stability of the aromatic system and the propensity for cleavage at the benzylic position of the isopropyl groups.

The Molecular Ion (M•⁺)

Upon electron impact, the molecule loses an electron, typically from the π-system of the aromatic rings, to form the molecular ion (M•⁺) at m/z 238.[1][2] Aromatic systems are adept at stabilizing the radical cation, resulting in a relatively abundant molecular ion peak, which is a common feature for aromatic compounds.[5]

M•⁺ : C₁₈H₂₂•⁺, m/z = 238

Primary Fragmentation: Benzylic Cleavage and Formation of the Base Peak

The most favorable fragmentation pathway for alkyl-substituted benzenes is the cleavage of the C-C bond adjacent to the aromatic ring (alpha-cleavage or benzylic cleavage).[5][6] This is because the resulting positive charge is stabilized by resonance within the phenyl ring, forming a stable benzylic carbocation.

In this compound, the loss of a methyl radical (•CH₃, mass 15) from one of the isopropyl groups is the dominant fragmentation event. This produces an exceptionally stable secondary benzylic carbocation at m/z 223 . This ion is the most abundant fragment in the spectrum, making it the base peak .

[M - CH₃]⁺ : C₁₇H₁₉⁺, m/z = 223

The stability of this ion is the primary driving force for this fragmentation pathway. The positive charge is delocalized across the adjacent carbon and the entire biphenyl π-system.

Visualization of the Primary Fragmentation Pathway

The fragmentation process can be visualized as a clear, logical sequence.

Caption: EI-MS Fragmentation of this compound.

Summary of Key Mass Spectral Data

The quantitative data from the NIST Electron Ionization spectrum provides a clear picture of the fragmentation process.[1][2]

| m/z | Relative Intensity (%) | Proposed Ion Formula | Neutral Loss | Mechanistic Origin |

| 238 | ~40% | C₁₈H₂₂•⁺ | - | Molecular Ion (M•⁺) |

| 223 | 100% | C₁₇H₁₉⁺ | •CH₃ | Benzylic Cleavage |

| 195 | ~15% | C₁₅H₁₅⁺ | •C₃H₇ | Benzylic Cleavage |

| 181 | ~10% | C₁₄H₁₃⁺ | •CH₃ + C₃H₆ | Loss of propene from m/z 223 |

| 165 | ~8% | C₁₃H₉⁺ | - | Complex Rearrangement |

Note: Intensities are approximate and serve to illustrate the relative abundance of the key ions.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.

Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or dichloromethane.

-

Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

Quality Control (QC): Prepare a QC sample from a separate weighing to validate the accuracy of the standard curve.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injection Volume: 1 µL.

-